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Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998 Get Quote

An important clarification regarding the biological target of SRT3109: Initial interest in SRT3109
may be linked to research from Sirtris Pharmaceuticals, a company known for its work on

sirtuin-activating compounds (STACs). However, publicly available data from chemical

suppliers and scientific databases consistently identify SRT3109 not as a SIRT1 activator, but

as a potent antagonist of the C-X-C chemokine receptor 2 (CXCR2). It is likely that SRT3109
has been confused with other compounds from Sirtris, such as SRT1720, which are well-

documented SIRT1 activators. This guide will therefore focus on the established chemical and

biological properties of SRT3109 as a CXCR2 antagonist.

Chemical Structure and Properties
SRT3109, also known as AZD-5122, is a small molecule with the IUPAC name N-(2-((2,3-

difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide.

Its chemical structure and key properties are summarized in the table below.
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Property Value

IUPAC Name

N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-

dihydroxybutan-2-yl)amino)pyrimidin-4-

yl)azetidine-1-sulfonamide

Synonyms SRT 3109, SRT-3109, AZD-5122

CAS Number 1204707-71-0[1]

Molecular Formula C18H23F2N5O4S2[1]

Molecular Weight 475.53 g/mol [1]

Appearance White to off-white powder

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action
SRT3109 is a potent and selective antagonist of the human CXCR2 receptor.[2] CXCR2 is a G-

protein coupled receptor (GPCR) that plays a critical role in the inflammatory response,

primarily by mediating the chemotaxis of neutrophils to sites of inflammation. The binding of

chemokine ligands, such as CXCL1 and CXCL8 (IL-8), to CXCR2 triggers a downstream

signaling cascade that leads to neutrophil activation and migration.

By acting as an antagonist, SRT3109 binds to CXCR2 and prevents the binding of its natural

ligands. This blockade of CXCR2 signaling inhibits the downstream cellular responses, most

notably neutrophil chemotaxis and activation. This mechanism of action gives SRT3109 its anti-

inflammatory properties.

Signaling Pathway
The signaling pathway initiated by the activation of CXCR2 is complex and involves multiple

downstream effectors. As a GPCR, ligand binding to CXCR2 leads to the activation of

heterotrimeric G-proteins. The dissociation of the G-protein subunits initiates several signaling

cascades, including the activation of phospholipase C (PLC), which leads to an increase in

intracellular calcium, and the activation of the PI3K/Akt and MAPK/Erk pathways. These

pathways ultimately culminate in cellular responses such as chemotaxis, degranulation, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medkoo.com/products/58538
https://www.medkoo.com/products/58538
https://www.medkoo.com/products/58538
https://www.benchchem.com/product/b610998?utm_src=pdf-body
https://www.medchemexpress.com/Targets/CXCR/cxcr2/antagonist.html
https://www.benchchem.com/product/b610998?utm_src=pdf-body
https://www.benchchem.com/product/b610998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the production of reactive oxygen species (ROS). SRT3109, by blocking the initial ligand

binding, prevents the initiation of these downstream events.
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CXCR2 Signaling Pathway and the inhibitory action of SRT3109.

Quantitative Data
The potency of SRT3109 as a CXCR2 antagonist has been quantified in various in vitro

assays. The following table summarizes the available data.

Assay Type Parameter Value

Cell-based Calcium Flux Assay IC50 ~3.4 nM[1]

Neutrophil Migration Assay

(CXCL1-induced)
IC50 ~5.1 nM[1]

General CXCR2 Antagonism pIC50 8.2[2]
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Experimental Protocols
Detailed experimental protocols for the characterization of SRT3109 are not readily available in

the public domain. However, the following are representative methodologies for key

experiments used to characterize CXCR2 antagonists.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of SRT3109 for the human CXCR2 receptor.

Methodology:

Membrane Preparation: Membranes from cells recombinantly expressing the human CXCR2

receptor are prepared by homogenization and centrifugation.

Radioligand: A radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8) is used.

Competition Binding: A fixed concentration of the radioligand is incubated with the cell

membranes in the presence of increasing concentrations of SRT3109.

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter.

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

Data Analysis: The concentration of SRT3109 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.

Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular

calcium that occurs upon receptor activation.
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Objective: To determine the potency of SRT3109 in inhibiting CXCR2-mediated calcium

mobilization.

Methodology:

Cell Culture: A cell line stably expressing the human CXCR2 receptor is cultured and plated

in a microplate.

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM).

Compound Incubation: The cells are incubated with varying concentrations of SRT3109.

Ligand Stimulation: A CXCR2 agonist (e.g., CXCL8) is added to the wells to stimulate the

receptor.

Signal Detection: The change in fluorescence, which corresponds to the change in

intracellular calcium concentration, is measured in real-time using a fluorescence plate

reader.

Data Analysis: The IC50 value, representing the concentration of SRT3109 that causes a

50% reduction in the agonist-induced calcium response, is calculated.

Neutrophil Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit the migration of neutrophils

towards a chemoattractant.

Objective: To assess the functional inhibition of neutrophil chemotaxis by SRT3109.

Methodology:

Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower

chamber is filled with a medium containing a CXCR2-specific chemoattractant (e.g., CXCL1

or CXCL8).
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Compound Treatment: The isolated neutrophils are pre-incubated with various

concentrations of SRT3109.

Cell Migration: The treated neutrophils are placed in the upper chamber of the transwell and

allowed to migrate through a porous membrane towards the chemoattractant in the lower

chamber.

Quantification: After an incubation period, the number of neutrophils that have migrated to

the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.
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Neutrophil Chemotaxis Assay Workflow

1. Isolate Neutrophils
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Neutrophil Migration
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Determine IC50 for Chemotaxis Inhibition
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A representative workflow for a neutrophil chemotaxis assay.

Conclusion
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SRT3109 is a well-characterized small molecule antagonist of the CXCR2 receptor. Its ability to

inhibit neutrophil migration and activation makes it a compound of interest for the research and

potential treatment of various inflammatory diseases. It is crucial for researchers to distinguish

SRT3109 from the sirtuin-activating "SRT" compounds developed by Sirtris Pharmaceuticals to

ensure accurate experimental design and interpretation of results. Further investigation into the

in vivo efficacy and safety profile of SRT3109 will be necessary to fully elucidate its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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